molecular formula C27H27N3O4S B267711 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No. B267711
M. Wt: 489.6 g/mol
InChI Key: JFGMPCRTQNLLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide is a chemical compound that has gained interest in scientific research due to its potential use as a drug. This compound is currently being studied for its potential applications in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and pathways involved in cell growth and survival. This leads to the inhibition of tumor cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide are still being studied. However, it has been shown to have anti-tumor and neuroprotective effects. This compound has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide in lab experiments include its potential as a drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide. These include further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to determine its efficacy as a drug candidate for the treatment of various diseases. Additionally, research could be conducted to explore the potential use of this compound in combination with other drugs for synergistic effects.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex process that involves several steps. The synthesis method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate, and 2-ethylphenylamine in the presence of a catalyst. The resulting product is then reacted with sulfur to obtain the final compound.

Scientific Research Applications

The scientific research application of 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide is vast. This compound has been shown to have potential applications in treating various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.

properties

Product Name

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C27H27N3O4S/c1-3-16-7-4-5-8-19(16)29-24(33)15-35-27-18(14-28)25(17-11-12-21(31)23(13-17)34-2)26-20(30-27)9-6-10-22(26)32/h4-5,7-8,11-13,25,30-31H,3,6,9-10,15H2,1-2H3,(H,29,33)

InChI Key

JFGMPCRTQNLLDX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C#N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C#N

Origin of Product

United States

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